1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes multiple aromatic rings and various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole can be achieved through a multi-step process involving the cyclocondensation of α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine . This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are mild, metal-free, and do not require acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups at the chloro or methoxy positions .
Scientific Research Applications
1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
1,3,5-trisubstituted-1H-pyrazoles: These compounds share a similar pyrazole core but differ in their substituents.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25ClN4O2 |
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Molecular Weight |
436.9 g/mol |
IUPAC Name |
1-[[3,5-bis(3-methoxyphenyl)-4-methylpyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole |
InChI |
InChI=1S/C24H25ClN4O2/c1-15-23(18-8-6-10-20(12-18)30-4)27-29(14-28-17(3)22(25)16(2)26-28)24(15)19-9-7-11-21(13-19)31-5/h6-13H,14H2,1-5H3 |
InChI Key |
OZIINLBLXATSBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)CN3C(=C(C(=N3)C)Cl)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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